6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole
Description
Chemical Structure and Properties 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole (CAS: 1239754-53-0) is a fused bicyclic heterocyclic compound with the molecular formula C₆H₇BrN₄ and molecular weight 215.05 g/mol . Its structure consists of a pyrazolo[4,3-c]pyrazole core substituted with a bromine atom at position 6 and methyl groups at positions 1 and 3 (Figure 1). This compound is primarily used as a synthetic intermediate in medicinal and materials chemistry due to its reactive bromine substituent, which facilitates cross-coupling reactions.
Properties
IUPAC Name |
3-bromo-4,6-dimethyl-2H-pyrazolo[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4/c1-3-4-5(11(2)10-3)6(7)9-8-4/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCRKRUTKEDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C(NN=C12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Synthesis via Hydrazine Condensation and Cross-Coupling
The foundational step involves synthesizing the pyrazolo[4,3-c]pyrazole core through hydrazine condensation reactions. This approach utilizes aromatic hydrazines, which react with suitable aldehyde or ketone precursors to form the initial heterocyclic framework.
Hydrazine Condensation : Aromatic hydrazines are condensed with aldehyde derivatives, such as 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, under controlled conditions. The condensation typically proceeds under acidic or neutral conditions, optimized for high yield and minimal side reactions.
Microwave-Assisted C–N Cross-Coupling : Post-condensation, the intermediate heterocycles undergo C–N Ullmann-type cross-coupling reactions facilitated by microwave irradiation. This step introduces various substituents at desired positions, enhancing the diversity of the scaffold.
Reaction Conditions and Optimization :
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Copper(I) iodide (CuI) | Essential for cyclization |
| Ligand | N,N-Dimethylethylenediamine (DMEDA) | Facilitates C–N coupling |
| Temperature | 120–150°C | Microwave irradiation at 150°C yields optimal results |
| Reaction Time | 30–60 minutes | Shorter times with microwave heating improve efficiency |
Research findings indicate that increasing temperature to 150°C under microwave conditions significantly enhances yield, with optimal catalyst loading around 2.5 mol% CuI and 5 mol% DMEDA.
Selective Bromination at C-3 Position
Following scaffold synthesis, selective bromination at the C-3 position of the pyrazolo[4,3-c]pyrazole core is achieved using N-bromosuccinimide (NBS). This step is crucial for subsequent functionalization via cross-coupling.
-
- Reagents : NBS (1.0–1.5 equivalents)
- Solvent : Dichloromethane or acetonitrile
- Temperature : Microwave irradiation at 15–30 minutes or conventional heating at 4–24 hours
- Electronic Effects : Electron-withdrawing groups on the aromatic ring enhance selectivity and yield, achieving near-quantitative conversions.
| Entry | NBS Equiv. | Heating Method | Time | Yield of Monobrominated Product | Notes |
|---|---|---|---|---|---|
| 1 | 1.0 | Microwave | 15 min | 47% | Partial conversion |
| 2 | 1.5 | Microwave | 15 min | 92% | Complete conversion |
| 3 | 1.5 | Conventional | 4 h | 82% | Slightly higher yield |
The use of microwave irradiation accelerates the bromination process, with 1.5 equivalents of NBS providing optimal selectivity for the monobrominated derivative.
Suzuki–Miyaura Cross-Coupling for Functionalization
The brominated intermediate is then subjected to Suzuki–Miyaura cross-coupling reactions to introduce various aryl or heteroaryl groups at the C-3 position, expanding the compound's chemical diversity.
-
- Catalyst : Palladium-based catalysts such as Pd(PPh₃)₄
- Base : Potassium carbonate or cesium carbonate
- Solvent : Dioxane/ethanol/water mixture
- Temperature : Microwave irradiation at 140–150°C for 2 hours
-
- Both electron-rich and electron-poor boronic acids are compatible
- Yields range from 68% to over 90%, depending on substituents
- Heterocyclic and styryl boron derivatives are also effective partners
Summary of Key Data and Reaction Parameters
| Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Hydrazine condensation | Aromatic hydrazines + aldehyde | Acidic/neutral, microwave | 64–76% | Optimized for diversity |
| Cross-coupling | Boronic acids + Pd catalyst | Microwave, 140–150°C | 68–92% | Broad substrate scope |
| Bromination | NBS | Microwave or conventional heating | 55–92% | Selective at C-3 |
Research Findings and Considerations
- The use of microwave irradiation significantly reduces reaction times and improves yields, especially in bromination and cross-coupling steps.
- Electron-withdrawing groups on aromatic hydrazines improve yields in the initial condensation.
- The process demonstrates high chemoselectivity for the C-3 position during bromination, especially with electron-deficient aromatic systems.
- The methodology is robust, scalable, and adaptable for synthesizing various derivatives of the pyrazolo[4,3-c]pyrazole core.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidized derivatives such as pyrazole oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various substitution reactions.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Bromine can be replaced by other substituents. |
| Oxidation | Can form corresponding oxides. |
| Reduction | Can yield reduced derivatives with altered groups. |
Biology
The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Studies have shown that it interacts with various enzymes and proteins, influencing their activity and function.
Case Study: Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against specific cancer cell lines by modulating cell signaling pathways and gene expression.
Medicine
Due to its unique structure and biological activity, this compound is being explored as a lead compound for drug development . Its interactions with kinases and phosphatases make it a candidate for developing targeted therapies in oncology.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows for the creation of novel compounds that can be applied in various sectors.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[4,3-c]pyrazole scaffold is versatile, with modifications at key positions (e.g., nitro, amino, or aryl groups) leading to diverse applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyrazole Derivatives
Energetic Materials
- DNPP and LLM-119 share the pyrazolo[4,3-c]pyrazole core but differ in substituents. DNPP’s nitro groups enhance oxygen balance and detonation performance, while LLM-119’s amino groups improve insensitivity to stimuli . In contrast, the bromine and methyl groups in the target compound reduce its utility in energetics but increase its versatility in synthetic chemistry.
Medicinal Chemistry
- The 7-aryl-substituted pyrazolo[4,3-c]pyridines (e.g., 4-(2,6-diphenyl-...phenol) exhibit potent antiproliferative activity via PARP-1 cleavage and caspase activation . The target compound lacks such aryl groups, but its bromine atom allows further derivatization into bioactive analogs.
Thermal and Chemical Stability
- The 1,4-dihydro configuration in the target compound may enhance stability compared to fully unsaturated analogs like DNPP. However, DNPP’s nitro groups contribute to exceptional thermal resistance (Td > 300°C), whereas the bromine substituent in the target compound likely lowers its decomposition temperature .
Key Research Findings
Synthetic Utility : The bromine atom in this compound enables Suzuki-Miyaura or Ullmann-type couplings, making it a precursor for functionalized pyrazolo derivatives .
Divergent Applications : While DNPP and LLM-119 are optimized for explosives, the target compound’s structure aligns more with intermediates for anticancer agents or fluorescent probes (e.g., pyrazolo[4,3-c]pyridines in ).
Stability Trade-offs : Partial saturation in the dihydro form improves stability under acidic/basic conditions compared to aromatic pyrazoles but may limit π-conjugation-dependent properties (e.g., fluorescence) .
Biological Activity
6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure includes a bromine atom and two methyl groups attached to a pyrazole ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with enzymes, cellular effects, and therapeutic potential.
- Molecular Formula : C6H7BrN4
- Molecular Weight : 215.05 g/mol
- IUPAC Name : 3-bromo-4,6-dimethyl-2H-pyrazolo[4,3-c]pyrazole
Biochemical Interactions
This compound exhibits significant biochemical interactions:
- Enzyme Interactions : The compound has been shown to interact with various enzymes such as kinases and phosphatases. These interactions can lead to either inhibition or activation of enzymatic functions depending on the specific target enzyme involved.
- Cell Signaling Modulation : It influences cell signaling pathways by altering the phosphorylation status of key proteins. This modulation can impact downstream signaling cascades critical for cellular responses.
Cellular Effects
The compound's effects on cellular processes include:
- Gene Expression Modulation : It can affect transcription factors and regulatory proteins, leading to changes in gene expression patterns that may be beneficial in therapeutic contexts.
- Metabolic Impact : The compound has been shown to influence metabolic pathways within cells, potentially offering therapeutic benefits in metabolic disorders .
Biological Activities
Research has indicated that this compound possesses various biological activities:
Antioxidant Activity
Studies have demonstrated that pyrazole derivatives exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to the prevention of chronic diseases .
Anti-Diabetic Activity
The compound has shown potential in inhibiting enzymes such as α-amylase and α-glucosidase. These enzymes are vital in carbohydrate metabolism; their inhibition can help manage blood glucose levels effectively .
Anti-inflammatory Effects
In vitro studies suggest that pyrazole derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This action could provide therapeutic avenues for inflammatory diseases .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity against various bacterial strains and fungi. This suggests potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Synthesis and Biological Evaluation : A study synthesized several pyrazole-based derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited potent antioxidant and anti-diabetic activities, with IC50 values comparable to known drugs .
- In Silico Analysis : In silico studies have provided insights into the drug-likeness and toxicity profiles of these compounds. For instance, compounds derived from this compound were found to comply with established drug-like properties while showing low toxicity profiles .
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds reveals distinct biological activities attributed to structural variations:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole | Lacks bromine | Lower reactivity |
| 6-Chloro-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole | Chlorine instead of bromine | Different pharmacological profile |
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole?
- Methodological Answer : The compound can be synthesized via cyclization of brominated pyrazole precursors under controlled conditions. A validated approach involves reacting 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazole derivatives with N-bromosuccinimide (NBS) in acetonitrile under reflux (4 h, 55% yield). Key parameters include solvent polarity, temperature control, and stoichiometric ratios of brominating agents to intermediates . Alternative routes may employ hydrazine derivatives and carbonyl precursors, with yields dependent on reaction time and catalyst selection (e.g., NaH or K₂CO₃) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., bromine at C6, methyl groups at N1 and C3). For example, H NMR peaks for methyl groups typically appear at δ 2.5–3.0 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₆H₇BrN₄, exact mass 230.99) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and dihydro-pyrazole conformation .
- Melting Point Analysis : Used preliminarily to assess purity (reported ranges should align with literature data) .
Q. What are the key reactivity patterns of this brominated pyrazole derivative?
- Methodological Answer :
- Bromine Substitution : The C6 bromine participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) for functionalization .
- Electrophilic Aromatic Substitution : Methyl and dihydro groups direct reactivity; bromine deactivates the ring but allows selective modifications at C4 or C7 .
- Redox Behavior : The dihydropyrazole moiety may undergo oxidation to pyrazole under strong oxidizing conditions, altering biological activity .
Q. What biological targets or activities are associated with this scaffold?
- Methodological Answer : Pyrazolo[4,3-c]pyridines are studied for kinase inhibition due to their ATP-binding site mimicry. Computational docking studies suggest potential interactions with cyclin-dependent kinases (CDKs) or JAK2 . Experimental validation involves enzymatic assays (e.g., IC₅₀ determination) and cellular viability tests (e.g., MTT assays) using cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields (e.g., 55% vs. 65%) often arise from:
- Reaction Time : Prolonged reflux (e.g., 18 h vs. 4 h) may degrade intermediates, reducing yield .
- Catalyst Choice : Bases like NaH (vs. K₂CO₃) can alter reaction kinetics and byproduct formation .
- Purification Methods : Column chromatography (PE/EtOAc gradients) vs. recrystallization (water-ethanol) impact recovery .
- Solution : Optimize parameters via Design of Experiments (DoE) and track intermediates via TLC or HPLC .
Q. What strategies enhance the pharmacokinetic profile of derivatives based on this scaffold?
- Methodological Answer :
- Bioisosteric Replacement : Substitute bromine with trifluoromethyl or boronate groups to improve solubility and metabolic stability .
- Prodrug Design : Mask the dihydropyrazole ring as a phosphate ester for enhanced bioavailability .
- SAR Studies : Systematically vary methyl groups (N1 vs. C3) to balance potency and toxicity .
Q. How can mechanistic insights into its reactivity be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use N-labeled hydrazines to track cyclization pathways .
- Kinetic Studies : Monitor reaction rates under varying temperatures to identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity in bromination .
Q. What computational tools are recommended for predicting its biological activity?
- Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
